2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
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Description
2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H18N2O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13174244 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione” are currently unknown. The compound is structurally related to carbazole-based molecules , which are known for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Mode of Action
Carbazole-based molecules are known to interact with their targets by binding to specific sites, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, leading to downstream effects.
Biochemical Pathways
Carbazole-based molecules are known to affect various biochemical pathways, particularly those involved in cancer progression . These compounds can inhibit crucial pathways, leading to enhanced therapeutic anticancer effects .
Pharmacokinetics
Carbazole-based molecules are known to exhibit good bioavailability . These compounds can be absorbed and distributed throughout the body, metabolized, and then excreted, which influences their bioavailability and therapeutic effects .
Result of Action
Carbazole-based molecules are known to have diverse biological activities, particularly in enhancing therapeutic anticancer effects . These compounds can inhibit crucial pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances . Furthermore, the compound exhibits high thermal and electroluminescent properties, making it useful in organic electronics-based applications .
Biochemical Analysis
Biochemical Properties
It is known that carbazole derivatives, such as this compound, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the carbazole derivative and the biomolecules it interacts with.
Cellular Effects
Carbazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Carbazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit stability and degradation over time, with long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Carbazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(3-carbazol-9-yl-2-hydroxypropyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-15(14-25-22(27)18-9-1-2-10-19(18)23(25)28)13-24-20-11-5-3-7-16(20)17-8-4-6-12-21(17)24/h1-12,15,26H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBXGLYESQUZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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